CK1δ Inhibitory Activity: Class-Level Scaffold Validation vs. 4-Fluoro Analog
The 2-amino-3-aroylindolizine-1-carboxamide scaffold is validated as a CK1δ inhibitor class by the patent-exemplified 2-amino-3-[(4-fluorophenyl)carbonyl]indolizine-1-carboxamide, which is explicitly claimed for CK1δ inhibition in the treatment of tauopathies [1]. While no direct IC50 data for 891026-67-8 is publicly available, its 4-methoxybenzoyl/3-methoxyphenyl substitution pattern provides a distinct electronic and steric profile. This differentiates it from the 4-fluoro analog, which lacks the hydrogen-bonding capacity and steric bulk of the methoxy groups. The 4-methoxybenzoyl moiety in 891026-67-8 may engage in additional polar interactions within the CK1δ ATP-binding pocket, a hypothesis testable in comparative kinase profiling.
| Evidence Dimension | CK1δ inhibitory activity (scaffold validation vs. closest patented analog) |
|---|---|
| Target Compound Data | No direct quantitative activity data publicly available for 891026-67-8 |
| Comparator Or Baseline | 2-amino-3-[(4-fluorophenyl)carbonyl]indolizine-1-carboxamide (CK1δ inhibitor, explicitly claimed in JP2016172757A, quantitative IC50 not disclosed) |
| Quantified Difference | Not quantifiable from public data; differentiation is based on substituent-dependent pharmacophore mapping potential |
| Conditions | CK1δ inhibition assay (patent-based claim, no detailed protocol publicly available) |
Why This Matters
For procurement decisions, this establishes that 891026-67-8 belongs to a patent-validated pharmacophore class for a high-value neurodegenerative target, and its distinct substitution pattern makes it a necessary comparator for SAR studies aiming to optimize CK1δ selectivity over off-target kinases.
- [1] Sheridan, J.M., Heal, J.R., Hamilton, W.D.O., Pike, I. (Electrophoretics Limited). Casein Kinase 1 Delta (CK1 Delta) Inhibitors. Japanese Patent JP2016172757A, 2016. View Source
